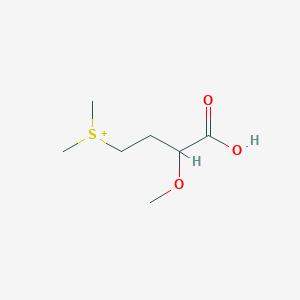
Sulfonic acid, dimethyl methoxy butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonic acid, dimethyl methoxy butyrate is an organosulfur compound with the molecular formula C7H15O3S. This compound is part of the sulfonic acid family, which is characterized by the presence of a sulfonic acid group (SO3H) attached to an organic moiety. Sulfonic acids are known for their strong acidic properties and are widely used in various industrial and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonic acid, dimethyl methoxy butyrate typically involves the sulfonation of dimethyl methoxy butyrate. This can be achieved through the reaction of dimethyl methoxy butyrate with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors where the reactants are mixed and reacted under controlled conditions. The use of catalysts such as sulfuric acid or Lewis acids can enhance the reaction rate and yield. The product is then purified through distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Sulfonic acid, dimethyl methoxy butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfoxides.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide or thiol group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfonates or sulfoxides.
Reduction: Sulfides or thiols.
Substitution: Various substituted sulfonic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Sulfonic acid, dimethyl methoxy butyrate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, surfactants, and ion-exchange resins.
Mechanism of Action
The mechanism of action of sulfonic acid, dimethyl methoxy butyrate involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The sulfonic acid group can interact with nucleophiles, leading to the formation of new chemical bonds. In biological systems, the compound can modify proteins and enzymes through sulfonation, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with a single methyl group.
Toluene sulfonic acid: Contains a benzene ring with a sulfonic acid group.
Ethanesulfonic acid: Similar structure but with an ethyl group instead of a butyrate group.
Uniqueness
Sulfonic acid, dimethyl methoxy butyrate is unique due to its specific structure, which combines the properties of a sulfonic acid with the functional groups of dimethyl methoxy butyrate. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
Properties
CAS No. |
81920-17-4 |
|---|---|
Molecular Formula |
C7H15O3S+ |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(3-carboxy-3-methoxypropyl)-dimethylsulfanium |
InChI |
InChI=1S/C7H14O3S/c1-10-6(7(8)9)4-5-11(2)3/h6H,4-5H2,1-3H3/p+1 |
InChI Key |
KAFDTTXVCHCFIU-UHFFFAOYSA-O |
Canonical SMILES |
COC(CC[S+](C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


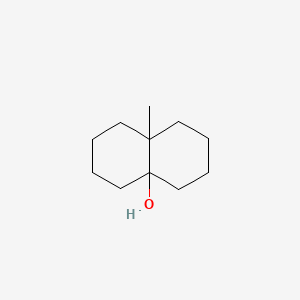

![3-Amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B14143763.png)

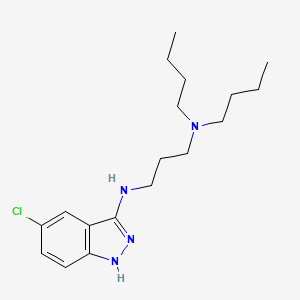
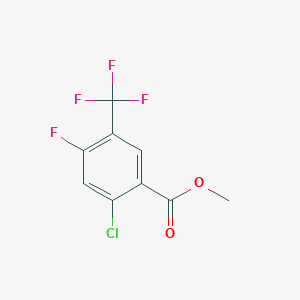
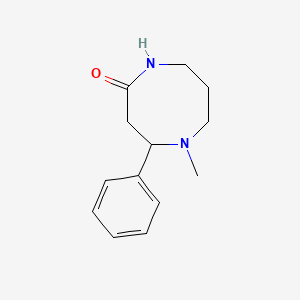
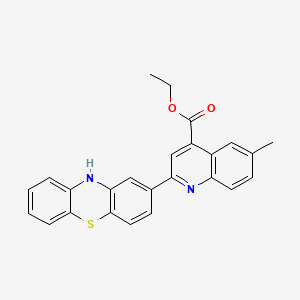
![3-fluoro-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B14143798.png)
![methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B14143804.png)
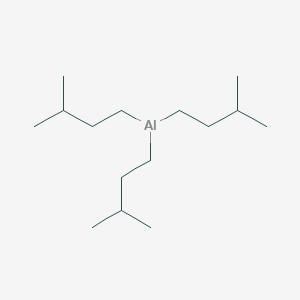
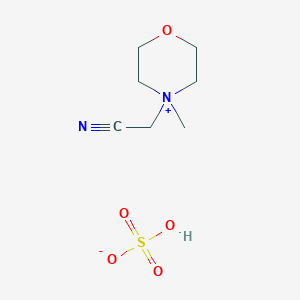
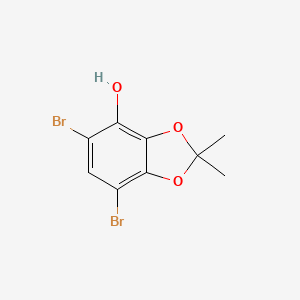
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol](/img/structure/B14143847.png)
